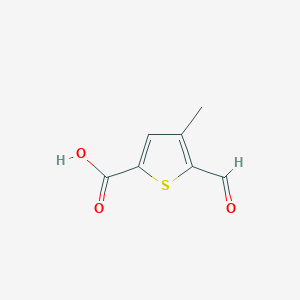
Propyl 4-(chlorosulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Propyl 4-(chlorosulfonyl)benzoate is a useful research compound. Its molecular formula is C10H11ClO4S and its molecular weight is 262.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicide Synthesis and Environmental Impact
- Synthesis for Herbicidal Use : Propyl 4-(2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino)benzoate, a derivative of Propyl 4-(chlorosulfonyl)benzoate, has been synthesized for use as a broad-spectrum herbicide, particularly for weed control in oilseed rape in China. This compound, known as ZJ0273, has been developed through various synthetic methods, including tritium and carbon-14 labeling, to study its metabolism, mode of action, environmental behavior, and fate (Yang, Ye, & Lu, 2008).
- Environmental Degradation Studies : Studies on ZJ0273 have also explored its transformation in aerobic soils, revealing multiple degradation pathways and metabolites. These studies are crucial for understanding the environmental impact and behavior of this herbicide (Haiyan et al., 2010).
Microbial Degradation and Soil Impact
- Microbial Degradation : Research has identified bacterial strains capable of degrading ZJ0273, such as Bacillus sp., which use the herbicide as a sole carbon and energy source. This understanding is pivotal for bioremediation and reducing environmental impacts (Chen, 2011).
- Impact on Soil Microorganisms and Plants : Investigations have been conducted on the effects of ZJ0273 on soil microbial communities and plants. These studies provide insight into the ecological consequences of using this herbicide in agricultural settings (Han et al., 2009).
Chemical Synthesis and Analysis
- Chemical Synthesis Techniques : Research on the synthesis of similar compounds, such as 2-hydroxy-3-[2-(4-methoxyphenyl)ethylamino]propyl-4-[(alkoxycarbonyl)amino]benzoates, has been conducted to understand their physico-chemical properties and potential applications (Stankovicová et al., 2014).
- Analytical Techniques for Cosmetics : this compound and its derivatives have been analyzed using advanced techniques like ultra performance liquid chromatography (UPLC), highlighting their relevance in cosmetic science (Wu et al., 2008).
Properties
IUPAC Name |
propyl 4-chlorosulfonylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S/c1-2-7-15-10(12)8-3-5-9(6-4-8)16(11,13)14/h3-6H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTYFDSZELIUFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate](/img/structure/B2365992.png)
![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-3-(2,5-dimethylthiophen-3-yl)propan-1-one;hydrochloride](/img/structure/B2365996.png)
![N-cyclopentyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2365999.png)

![6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine](/img/structure/B2366001.png)
![(2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2366003.png)
![N-(3,4-dimethoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2366005.png)


![N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2366009.png)
![N-(3-(1H-pyrrol-1-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2366012.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide](/img/structure/B2366013.png)


